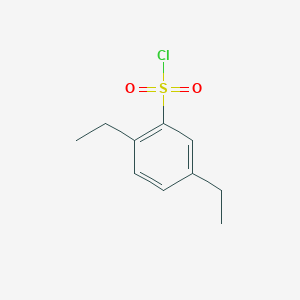

2,5-Diethylbenzenesulfonyl chloride

Description

This article instead focuses on 2,5-Dimethylbenzenesulfonyl chloride (CAS 19040-62-1) and its structurally analogous sulfonyl chlorides, as referenced in the evidence.

2,5-Dimethylbenzenesulfonyl chloride (C₈H₉ClO₂S, MW 204.67 g/mol) is a sulfonating agent widely used in organic synthesis . Its structure features a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with two methyl groups at the 2- and 5-positions. These methyl groups confer steric and electronic effects, enhancing its stability while maintaining reactivity in nucleophilic substitution reactions . The compound is pivotal in pharmaceutical and agrochemical synthesis due to its ability to introduce sulfonate groups into target molecules .

Properties

IUPAC Name |

2,5-diethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8-5-6-9(4-2)10(7-8)14(11,12)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKDQNPWNIVDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethylbenzenesulfonyl chloride can be synthesized through the chlorination of 2,5-diethylbenzenesulfonic acid or its salts using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with the chlorinating agent to yield the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-diethylbenzenesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Alcohols: Sulfonate esters are formed under acidic or basic conditions, often using catalysts to enhance the reaction rate.

Water: Hydrolysis reactions are usually conducted under mild conditions, with the compound being dissolved in an aqueous medium.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfinic Acid: Formed from reduction reactions.

Scientific Research Applications

2,5-Diethylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.

Biology: Sulfonamides derived from this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Some sulfonamide derivatives are explored for their therapeutic potential in treating bacterial infections and other medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific reactions and derivatives formed from this compound.

Comparison with Similar Compounds

(a) Electron-Withdrawing Groups (Cl, F)

- 4-Chloro-2,5-dimethylbenzenesulfonyl chloride : The chlorine atom at the 4-position increases electrophilicity at the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alcohols). This compound is ideal for synthesizing sulfonamides under mild conditions .

- 2,5-Difluoro-4-methylbenzenesulfonyl chloride : Fluorine atoms enhance lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for fluorinated drug candidates .

(b) Electron-Donating Groups (OCH₃)

(c) Steric Effects (CH₃)

- 2,5-Dimethylbenzenesulfonyl chloride: Methyl groups provide steric hindrance, moderating reactivity while maintaining solubility in non-polar solvents. This balance makes it a versatile reagent for large-scale syntheses .

Stability and Handling

- Storage : Most sulfonyl chlorides require storage at 2–8°C in sealed containers to prevent hydrolysis .

- Hazards : Compounds like 2,5-dimethoxybenzenesulfonyl chloride carry hazard statement H314 (causes severe skin burns and eye damage) and require PPE during handling .

Toxicological Data

Toxicological profiles for many sulfonyl chlorides remain understudied. For example, safety data sheets for related compounds caution against inhalation or skin contact due to insufficient toxicological data .

Biological Activity

2,5-Diethylbenzenesulfonyl chloride is an organic compound belonging to the sulfonyl chloride class, characterized by a sulfonyl functional group attached to a diethyl-substituted benzene ring. This compound is primarily utilized in organic synthesis, particularly in the formation of sulfonamides and other derivatives. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.

- Molecular Formula : C12H15ClO2S

- Molecular Weight : 246.76 g/mol

- Structure : Contains a benzene ring with two ethyl groups at the 2 and 5 positions and a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, compounds within this class often exhibit significant biological interactions. The following sections summarize relevant findings regarding its potential pharmacological effects, toxicity, and applications.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | Escherichia coli | 32 µg/mL |

| Sulfamethoxazole | Staphylococcus aureus | 16 µg/mL |

| 2,5-Diethylbenzenesulfonamide | Salmonella typhimurium | Not yet determined |

Toxicity Studies

Toxicological assessments of related sulfonyl chlorides suggest potential risks associated with exposure. A case study involving a structurally similar compound demonstrated adverse effects such as gastrointestinal distress and organ hyperemia at high dosages.

Case Study: Toxicity of Related Compounds

- Compound : 4-Methylbenzenesulfonyl chloride

- Dosage : Administered at various levels (0, 150, 350, and 750 mg/kg bw/day)

- Findings :

- Clinical signs included intermittent salivation and respiratory difficulties.

- Histopathological examinations revealed inflammation and ulceration in the stomach.

These findings underscore the importance of evaluating the safety profile of this compound through similar methodologies.

Pharmacological Applications

The utility of sulfonyl chlorides in drug synthesis is well-documented. They serve as intermediates in creating various pharmaceutical agents, particularly antibiotics and anti-inflammatory drugs. The presence of the sulfonyl group enhances reactivity with nucleophiles (e.g., amines), facilitating the formation of biologically active sulfonamides.

Research Findings on Structural Analogues

Research into related compounds has yielded insights into their potential therapeutic benefits:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,5-Diethylbenzenesulfonyl Chloride to minimize hydrolysis or side reactions?

- Methodological Answer : Use anhydrous solvents like dichloromethane or tetrahydrofuran under inert gas (e.g., nitrogen) to suppress hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Stoichiometric control of chlorinating agents (e.g., thionyl chloride) and low temperatures (0–5°C) during sulfonation can reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl groups at positions 2 and 5) and sulfonyl chloride functionality.

- IR : Peaks near 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride presence.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and isotopic pattern analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas at –20°C. Use desiccants like silica gel. Avoid exposure to bases or oxidizing agents. Conduct reactivity tests with small aliquots after long-term storage to confirm integrity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-hydrogen atoms. Use the TWIN/BASF commands if twinning is observed. Validate geometry with PLATON or OLEX2 .

- Troubleshooting : Address poor R-factors by re-examizing hydrogen bonding networks or testing alternative space groups .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental results for sulfonyl chlorides?

- Methodological Answer :

- Benchmarking : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data (e.g., nucleophilic substitution rates).

- Solvent Effects : Use continuum solvation models (e.g., SMD) to account for solvent polarity discrepancies.

- Steric Analysis : Molecular dynamics simulations can clarify steric hindrance from ethyl groups impacting reactivity .

Q. How can this compound be utilized in multi-step organic syntheses, such as sulfonamide formation?

- Methodological Answer :

- Step 1 : React with amines (e.g., benzylamine) in dichloromethane at 25°C for 2–4 hours.

- Purification : Isolate sulfonamide via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm substitution via ¹H NMR (disappearance of –SO₂Cl proton) and HRMS .

Q. What experimental precautions are critical when using this compound in biochemical assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.